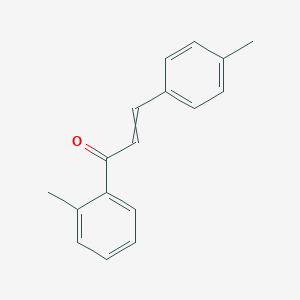![molecular formula C8H18N2O B14613261 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol CAS No. 57931-37-0](/img/structure/B14613261.png)
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol is an organic compound that belongs to the class of alcohols It features a diazenyl group (N=N) attached to a propan-2-ol backbone, with a 2-methylbutan-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol typically involves the diazotization of a suitable amine precursor followed by coupling with a propan-2-ol derivative. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid under acidic conditions. The resulting diazonium salt is then coupled with propan-2-ol in the presence of a base to yield the desired product. The process may be optimized for yield and purity through the use of advanced catalytic systems and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or pyridinium chlorochromate (PCC) can be used as oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the diazenyl group.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol exerts its effects involves the interaction of the diazenyl group with molecular targets. The diazenyl group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(E)-(2-Methylbutan-2-yl)diazenyl]ethanol: Similar structure but with an ethanol backbone.
2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol: Similar structure but with a butan-2-ol backbone.
Uniqueness
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the diazenyl group and the propan-2-ol backbone makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57931-37-0 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(2-methylbutan-2-yldiazenyl)propan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-6-7(2,3)9-10-8(4,5)11/h11H,6H2,1-5H3 |
InChI-Schlüssel |
AOAKUOIKQFHBAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)N=NC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


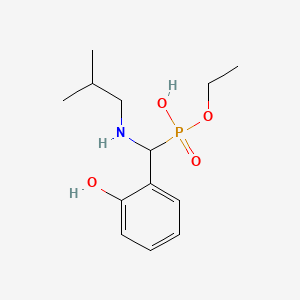
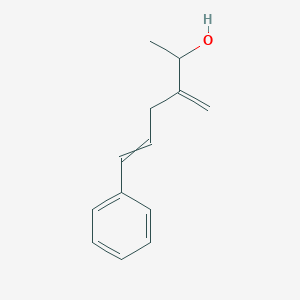
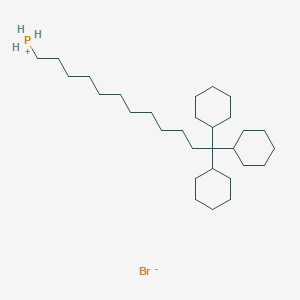
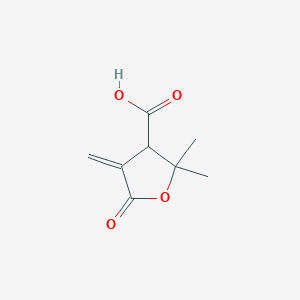
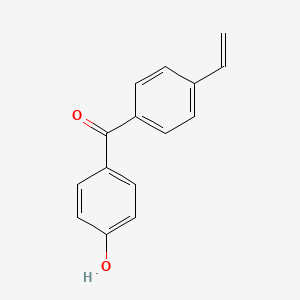
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)

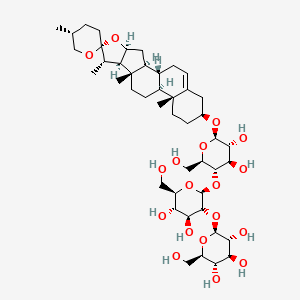
![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)
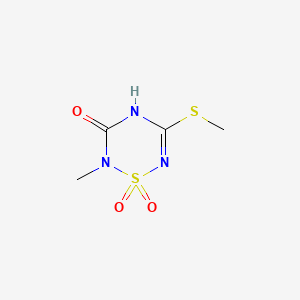
![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)


